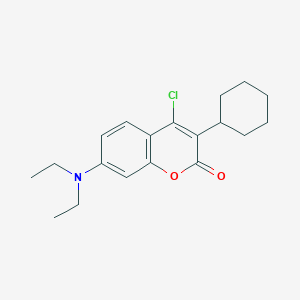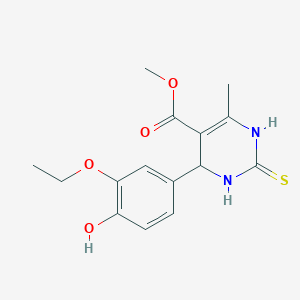
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one, also known as CEC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one exerts its therapeutic effects through the modulation of various signaling pathways. For example, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to activate the AMPK pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and alpha-glucosidase. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied, and its mechanism of action and therapeutic potential are well understood. However, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity profile are not well established. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a highly potent compound, and its effects may be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets. Second, the long-term safety and toxicity profile of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one need to be established. Third, studies are needed to investigate the potential of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Finally, the development of novel analogs of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-diabetic, and anti-inflammatory properties. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments, but its long-term safety and toxicity profile are not well established. Further research is needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets, establish its long-term safety and toxicity profile, and investigate its potential as a therapeutic agent in various diseases.
Synthesemethoden
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrocoumarin with cyclohexylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with diethylamine to yield 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to improve glucose metabolism and insulin resistance in diabetic animal models. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C19H24ClNO2 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
4-chloro-3-cyclohexyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C19H24ClNO2/c1-3-21(4-2)14-10-11-15-16(12-14)23-19(22)17(18(15)20)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
FRIWHGHSXVNGOW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)


![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)